molecular formula C8H10ClN3O B8335447 7-chloro-2,2-dimethyl-2,3-dihydroimidazo[1,2-a]pyrimidin-5(1H)-one

7-chloro-2,2-dimethyl-2,3-dihydroimidazo[1,2-a]pyrimidin-5(1H)-one

Cat. No.: B8335447
M. Wt: 199.64 g/mol
InChI Key: FJRIDNLLEXWYAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-chloro-2,2-dimethyl-2,3-dihydroimidazo[1,2-a]pyrimidin-5(1H)-one is a useful research compound. Its molecular formula is C8H10ClN3O and its molecular weight is 199.64 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H10ClN3O

Molecular Weight

199.64 g/mol

IUPAC Name

7-chloro-2,2-dimethyl-1,3-dihydroimidazo[1,2-a]pyrimidin-5-one

InChI

InChI=1S/C8H10ClN3O/c1-8(2)4-12-6(13)3-5(9)10-7(12)11-8/h3H,4H2,1-2H3,(H,10,11)

InChI Key

FJRIDNLLEXWYAU-UHFFFAOYSA-N

Canonical SMILES

CC1(CN2C(=O)C=C(N=C2N1)Cl)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4.5 g of 7-hydroxy-2,2-dimethyl-2,3-dihydro-1H-imidazo[1,2-a]pyrimidin-5-one and 35 ml of phosphorus oxychloride are introduced into a round-bottomed flask. The resulting mixture is then heated at 120° C. for three hours. After cooling, the reaction mixture is concentrated to dryness under reduced pressure. Ice is added to the residue obtained, and then concentrated sodium hydroxide is added until a pH in the region of 5-6 is obtained. The solid formed is filtered off so as to give 1 g of 7-chloro-2,2-dimethyl-2,3-dihydro-1H-imidazo[1,2-a]pyrimidin-5-one, in the form of a brown solid, the characteristics of which are the following:
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

18.5 g of 7-hydroxy-2,2-dimethyl-2,3-dihydroimidazo[1,2-a]pyrimidin-5(1H)-one are suspended in 200 mL of dichloroethane. 48 mL of POCl3 are added and the mixture is heated to 60° C. for 3 h. After returning to RT, the solvents are dry evaporated. The residue is taken up in water and AcOET, 30% NaOH is added until pH=12. The product precipitates, it is filtered and then dried. 16.9 g (yield=83%) of 7-chloro-2,2-dimethyl-2,3-dihydroimidazo[1,2-a]pyrimidin-5(1H)-one are obtained as a yellow solid and including the following characteristics:
Quantity
18.5 g
Type
reactant
Reaction Step One
Name
Quantity
48 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

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